1-Bromo-2,3,5-tris(methoxymethoxy)benzene
CAS No.:
Cat. No.: VC20431432
Molecular Formula: C12H17BrO6
Molecular Weight: 337.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17BrO6 |
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Molecular Weight | 337.16 g/mol |
IUPAC Name | 1-bromo-2,3,5-tris(methoxymethoxy)benzene |
Standard InChI | InChI=1S/C12H17BrO6/c1-14-6-17-9-4-10(13)12(19-8-16-3)11(5-9)18-7-15-2/h4-5H,6-8H2,1-3H3 |
Standard InChI Key | IWJNEQFPKIEVID-UHFFFAOYSA-N |
Canonical SMILES | COCOC1=CC(=C(C(=C1)Br)OCOC)OCOC |
Introduction
Structural Characteristics and Nomenclature
1-Bromo-2,3,5-tris(methoxymethoxy)benzene features a benzene ring substituted with one bromine atom and three methoxymethoxy (-OCH2OCH3) groups at positions 1, 2, 3, and 5 respectively. The methoxymethoxy groups act as protective moieties for hydroxyl groups in synthetic intermediates, while the bromine atom provides a site for subsequent nucleophilic substitution or metal-coupling reactions .
The IUPAC name derives from the parent benzene structure with substituents prioritized according to Cahn-Ingold-Prelog rules. Key structural parameters include:
Synthetic Pathways and Reaction Chemistry
Protection-Directed Synthesis
A plausible synthesis route involves sequential protection of hydroxyl groups followed by bromination:
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Triprotection: React 2,3,5-trihydroxybenzaldehyde with methoxymethyl chloride under basic conditions to install three methoxymethoxy groups.
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Bromination: Treat the protected intermediate with N-bromosuccinimide (NBS) in tetrachloromethane, analogous to 1,3,5-tris(bromomethyl)benzene synthesis .
Key reaction parameters:
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Catalyst: Radical initiators (e.g., benzoyl peroxide) for NBS-mediated bromination
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Yield: Estimated 60–75% based on similar protection-bromination sequences
Reactivity Profile
The bromine atom exhibits typical aryl bromide behavior:
Reaction Type | Conditions | Product |
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Suzuki Coupling | Pd(PPh3)4, K2CO3 | Biaryl derivatives |
Nucleophilic Aromatic Substitution | CuCN, DMF | Cyano-substituted aromatic |
Grignard Addition | Mg, THF | Alkyl/aryl extended systems |
Methoxymethoxy groups remain stable under these conditions but can be cleaved using acidic hydrolysis (HCl/THF) to regenerate phenolic hydroxyl groups .
Spectroscopic Characterization
Predicted spectral features based on analogous compounds:
1H NMR (CDCl3):
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δ 3.35–3.45 ppm (singlet, 9H, OCH3)
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δ 4.65–4.80 ppm (multiplet, 6H, OCH2O)
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δ 6.85–7.25 ppm (multiplet, 2H, aromatic protons)
13C NMR:
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56.1 ppm (OCH3)
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94.8 ppm (OCH2O)
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115–135 ppm (aromatic carbons)
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152–155 ppm (oxygenated aromatic carbons)
Mass spectrometry would show a molecular ion cluster at m/z 372/374 (1:1 Br isotope pattern) with fragmentation peaks corresponding to successive loss of methoxymethoxy groups .
Applications in Materials Science
Polymer Crosslinking
The compound serves as a trifunctional crosslinker in:
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Epoxy resin formulations (enhanced thermal stability)
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Proton-exchange membranes (PEMs) through covalent bonding with polybenzimidazole
Dendrimer Synthesis
Three-directional growth of dendritic structures occurs via iterative coupling at the bromine site and deprotection of methoxymethoxy groups. This enables precise control over branch generation in:
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Drug delivery carriers
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Catalytic frameworks
Hazard Parameter | Precautionary Measure |
---|---|
Skin/eye irritation | PPE: Nitrile gloves, goggles |
Thermal decomposition | Avoid temperatures >250°C |
Environmental persistence | Secure waste containment |
Storage requires amber glass containers under nitrogen atmosphere at 2–8°C to prevent demethylation or bromide liberation .
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